Crassiflorone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crassiflorone is a natural product found in Diospyros crassiflora with data available.

Applications De Recherche Scientifique

Anti-Parasitic Activity

Crassiflorone derivatives have been studied for their inhibitory effects on Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. Research indicates that certain synthesized derivatives exhibit significant dual-targeted inhibition of glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and trypanothione reductase (TcTR), which are critical enzymes in the metabolic pathways of these parasites.

- Key Findings :

Anti-Mycobacterial Properties

This compound has also been identified as having anti-mycobacterial properties, which could be relevant in the treatment of tuberculosis. The structural features that enable its interaction with mycobacterial targets are currently under investigation, aiming to optimize its therapeutic potential .

Antifungal Activity

Research has shown that extracts from Diospyros crassiflora, including this compound, exhibit antifungal activity against various strains such as Candida and Aspergillus. This broad-spectrum antifungal activity suggests potential applications in treating fungal infections .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized multiple this compound derivatives to evaluate their pharmacological profiles against Trypanosoma species. The results indicated that while some derivatives were effective inhibitors, challenges such as solubility and metabolic stability need to be addressed for clinical application .

Case Study 2: Micropropagation for Conservation

Efforts have been made to micropropagate Diospyros crassiflora to ensure the sustainable supply of this compound. This research demonstrated successful shoot proliferation under controlled conditions, highlighting the importance of conservation in maintaining the availability of this valuable compound .

Comparative Analysis of this compound Derivatives

| Compound | Target Enzyme | % Inhibition at 10 µM | Cytotoxicity in Human Cell Lines |

|---|---|---|---|

| This compound (1) | TbGAPDH | 64% | None observed |

| This compound Derivative 19 | TbGAPDH | 64% | None observed |

| This compound Derivative 18 | TcTR | Not specified | None observed |

| This compound Derivative 21 | TcTR | Not specified | None observed |

Analyse Des Réactions Chimiques

Synthetic Routes to Crassiflorone

The reported synthesis of this compound involves two pivotal steps:

-

Diels-Alder Reaction : Formation of 2-bromo-8-hydroxy-6-methylnaphthoquinone through a Diels-Alder reaction between brominated dienophiles and substituted dienes. This step establishes the naphthoquinone core .

-

Copper(II)-Mediated Coupling : O-protection of the naphthoquinone intermediate (e.g., benzylation) followed by coupling with 4-hydroxy-5-methylcoumarin using Cu(OAc)₂ as a catalyst. This creates the pentacyclic framework .

Key Reaction Data :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Diels-Alder cyclization | Silica gel, CH₂Cl₂, rt | 50% | |

| O-Benzylation | BnBr, K₂CO₃, MeCN, reflux | 85% | |

| Cu-mediated coupling | Cu(OAc)₂, K₂CO₃, MeCN, reflux | 60–93% |

The final synthetic product exhibited UV/Vis absorption at λₘₐₓ = 305 nm (log ε = 4.056) and 440 nm (log ε = 3.54), differing from natural this compound’s spectroscopic profile .

Regioisomeric Exploration

To resolve structural discrepancies, three regioisomers were synthesized by varying coupling partners :

-

Variation 1 : 4-hydroxy-8-methylcoumarin + 5-benzyloxy-2-bromo-7-methylnaphthoquinone.

-

Variation 2 : 4-hydroxy-5-methylcoumarin + 8-benzyloxy-2-bromo-6-methylnaphthoquinone.

-

Variation 3 : Alternative substitution patterns on both quinone and coumarin moieties.

None matched the natural product’s NMR or mass spectrometry data, suggesting this compound’s true structure remains unresolved .

Mechanistic Insights

-

Diels-Alder Reaction : Proceeds via a [4+2] cycloaddition mechanism, forming the bicyclic naphthoquinone system. Aromatization is achieved using silica gel .

-

Coupling Reaction : Copper(II) facilitates radical-mediated C–O bond formation between the naphthoquinone and coumarin units, confirmed by X-ray crystallography .

Derivatization and Bioactivity

This compound derivatives (e.g., brominated or methylated analogs) were synthesized to explore structure-activity relationships. Notable findings include:

-

Antiparasitic Activity : Derivatives inhibited Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) with IC₅₀ values as low as 2.1 µM .

-

CYP Enzyme Interactions : Select derivatives showed moderate inhibition of cytochrome P450 isoforms (e.g., CYP3A4), highlighting potential metabolic liabilities .

Propriétés

Formule moléculaire |

C21H12O6 |

|---|---|

Poids moléculaire |

360.3 g/mol |

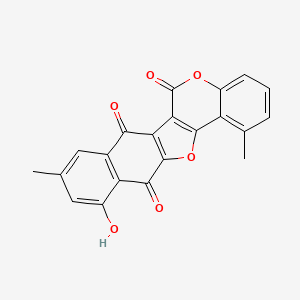

Nom IUPAC |

8-hydroxy-6,15-dimethyl-12,20-dioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4(9),5,7,14,16,18-octaene-3,10,21-trione |

InChI |

InChI=1S/C21H12O6/c1-8-6-10-14(11(22)7-8)18(24)20-15(17(10)23)16-19(27-20)13-9(2)4-3-5-12(13)26-21(16)25/h3-7,22H,1-2H3 |

Clé InChI |

ITBVMLGZYFLEOG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=C3C(=O)C5=C(C4=O)C(=CC(=C5)C)O |

Synonymes |

crassiflorone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.